Cas no 828-27-3 (4-(Trifluoromethoxy)phenol)

O 4-(Trifluorometoxi)fenol é um composto orgânico aromático que apresenta um grupo hidroxila fenólico e um grupo trifluorometoxi na posição para do anel benzênico. Sua estrutura química confere propriedades únicas, como elevada estabilidade térmica e resistência à hidrólise, tornando-o útil em sínteses orgânicas e como intermediário em produtos farmacêuticos e agroquímicos. A presença do grupo trifluorometoxi aumenta a lipofilicidade e a resistência ao metabolismo, o que pode melhorar a biodisponibilidade em aplicações biológicas. Sua pureza e qualidade são críticas para garantir desempenho consistente em reações químicas e formulações especializadas.
4-(Trifluoromethoxy)phenol structure
4-(Trifluoromethoxy)phenol structure
Nome do Produto:4-(Trifluoromethoxy)phenol
N.o CAS:828-27-3
MF:C7H5F3O2
MW:178.108612775803
MDL:MFCD00040988
CID:40025
PubChem ID:24860693

4-(Trifluoromethoxy)phenol Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(Trifluoromethoxy)phenol
    • P-(Triflourmethoxy)Phenol
    • p-(Trifluoromethoxy)phenol
    • p-Trifluoromethoxy phenol
    • 4-Hydroxyphenyl Trifluoromethyl Ether
    • 4-Trifluoromethoxyphenol
    • Phenol, 4-(trifluoromethoxy)-
    • 4-trifluoromethoxy phenol
    • 4-trifluoromethoxy-phenol
    • phenol, 4-(trifluoromethoxy)
    • 4-hydroxytrifluoromethoxybenzene
    • p-trifluoromethoxyphenol
    • PubChem1506
    • 4-trifluoro methoxyphenol
    • 4-(trifluoromethoxy)-phenol
    • 4--(Trifluoromethoxy)phenol
    • KSC448A9B
    • 4-(Trifluoromethoxy)phenol (ACI)
    • Phenol, p-(trifluoromethoxy)- (7CI, 8CI)
    • R-2-PHENYL-THIAZOLIDINE-4-CARBOXYLICACID
    • W-104158
    • SCHEMBL221511
    • FT-0616896
    • EN300-91578
    • 4-(trifluoromethyloxy)-phenol
    • MHTVTJKQAYXOIM-UHFFFAOYSA-N
    • AC-13072
    • T1341
    • BCP31185
    • BDBM50490492
    • NS00042485
    • AM20041217
    • CS-W003970
    • DTXSID60232002
    • CHEMBL2326881
    • EINECS 212-583-0
    • MFCD00040988
    • PS-8563
    • AKOS005254971
    • 4-(Trifluoromethoxy)phenol, 98%
    • 828-27-3
    • MLCUUJQEMZNLPZ-UHFFFAOYSA-N
    • 4-(trifluoromethoxy)phenol,98%
    • DB-024257
    • MDL: MFCD00040988
    • Inchi: 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
    • Chave InChI: WDRJNKMAZMEYOF-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(O)=CC=1)(F)F
    • BRN: 1945934

Propriedades Computadas

  • Massa Exacta: 178.02400
  • Massa monoisotópica: 178.02416388 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 138
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 2.6
  • Peso Molecular: 178.11
  • Superfície polar topológica: 29.5

Propriedades Experimentais

  • Cor/Forma: Transparent brown liquid
  • Densidade: 1.375 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 18-19°C
  • Ponto de ebulição: 95°C/25mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
  • Índice de Refracção: n20/D 1.447(lit.)
  • PSA: 29.46000
  • LogP: 2.29080
  • FEMA: 3475
  • Solubilidade: Not determined

4-(Trifluoromethoxy)phenol Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H312,H315,H319,H332,H335
  • Declaração de Advertência: P261,P280,P305+P351+P338
  • Número de transporte de matérias perigosas:2927
  • WGK Alemanha:2
  • Código da categoria de perigo: 20/21/22-36/37/38
  • Instrução de Segurança: S26-S27-S36/37/39
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R20/21/22; R36/37/38
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature
  • Grupo de Embalagem:III
  • PackingGroup:III
  • Classe de Perigo:Comb liq
  • Termo de segurança:6.1

4-(Trifluoromethoxy)phenol Dados aduaneiros

  • CÓDIGO SH:29095090
  • Dados aduaneiros:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(Trifluoromethoxy)phenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM116833-2000g
4-(Trifluoromethoxy)phenol
828-27-3 95+%
2000g
$267 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1341-5g
4-(Trifluoromethoxy)phenol
828-27-3 95.0%(GC)
5g
¥140.0 2022-06-10
abcr
AB104270-100 g
4-(Trifluoromethoxy)phenol, 98%; .
828-27-3 98%
100 g
€107.60 2023-07-20
Oakwood
001424-100g
4-(Trifluoromethoxy)phenol
828-27-3 99%
100g
$70.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T80900-25g
4-(Trifluoromethoxy)phenol
828-27-3 98%
25g
¥64.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T80900-100g
4-(Trifluoromethoxy)phenol
828-27-3 98%
100g
¥195.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T80900-500g
4-(Trifluoromethoxy)phenol
828-27-3
500g
¥956.0 2021-09-07
Enamine
EN300-91578-10.0g
4-(trifluoromethoxy)phenol
828-27-3 95%
10.0g
$32.0 2024-05-21
Apollo Scientific
PC7439M-25g
4-(Trifluoromethoxy)phenol
828-27-3 98%
25g
£12.00 2024-05-25
Alichem
A014002304-1g
4-(Trifluoromethoxy)phenol
828-27-3 97%
1g
$1445.30 2023-09-01

4-(Trifluoromethoxy)phenol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides
Dibakar, Mullick; et al, Tetrahedron Letters, 2011, 52(41), 5338-5341

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Dabco ,  Water Catalysts: Nickel dichloride ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: 1,3-Dimethyl-2-imidazolidinone ;  3 h, rt
Referência
Machine-Learning Classification for the Prediction of Catalytic Activity of Organic Photosensitizers in the Nickel(II)-Salt-Induced Synthesis of Phenols
Noto, Naoki ; et al, Angewandte Chemie, 2023, 62(11),

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Iron oxide (Fe2O3) Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Water
Referência
Ligand- and base-free synthesis of phenols by rapid oxidation of arylboronic acids using iron(III) oxide
Sawant, Sanghapal D.; et al, Tetrahedron Letters, 2014, 55(4), 811-814

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Preparation of (trifluoromethoxy)phenols from bis[(trifluoromethoxy)phenyl] carbonates
, Japan, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium acetate ,  Water Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  2 h, 40 °C
Referência
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums
Ye, Lianbao; et al, RSC Advances, 2019, 9(37), 21525-21529

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Water Catalysts: Sodium cyanide Solvents: Ethanol ;  12 h, 50 °C
Referência
An efficient and chemoselective deprotection of aryl tert-butyldimethylsilyl (TBDMS) ethers by NaCN
Qiao, Xue-jun; et al, Journal of the Brazilian Chemical Society, 2016, 27(5), 899-904

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Quinone Solvents: Water ;  23 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Benzoquinone-promoted aerobic oxidative hydroxylation of arylboronic acids in water
Cheng, Guolin; et al, Synthesis, 2014, 46(3), 295-300

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  36 h, 105 °C
Referência
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; et al, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  14 h, 110 °C; 110 °C → rt
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides
Dibakar, Mullick; et al, Tetrahedron Letters, 2011, 52(41), 5338-5341

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Referência
Modifications of primaquine as antimalarials. 3. 5-Phenoxy derivatives of primaquine
Nodiff, Edward A.; et al, Journal of Medicinal Chemistry, 1982, 25(9), 1097-101

Synthetic Routes 11

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid
Referência
(2R)-2-Methylchromane-2-carboxylic acids: Discovery of selective PPARα agonists as hypolipidemic agents
Koyama, Hiroo; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(14), 3347-3351

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C; 15 min, rt
2.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  36 h, 105 °C
Referência
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; et al, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 120 °C
Referência
Catalytic C-O bond cleavage in a β-O-4 lignin model through intermolecular hydrogen transfer
Ahsan Usman, Muhammad; et al, Inorganica Chimica Acta, 2021, 521,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Povidone-iodine Solvents: Water ;  25 °C
Referência
A practical method for preparation of phenols from arylboronic acids catalyzed by iodopovidone in aqueous medium
Lu, Guangying; et al, Tetrahedron Letters, 2019, 60(39),

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium fluoride ,  Lithium perchlorate ,  Bis(pinacolato)diborane ,  N-Fluorobenzenesulfonimide Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  6 h
1.2 Reagents: Sodium peroxoborate ,  Oxygen Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis
Dow, Nathan W.; et al, Journal of the American Chemical Society, 2022, 144(14), 6163-6172

4-(Trifluoromethoxy)phenol Raw materials

4-(Trifluoromethoxy)phenol Preparation Products

4-(Trifluoromethoxy)phenol Fornecedores

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:828-27-3)
Número da Ordem:SFD857
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:02
Preço ($):
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Suzhou Senfeida Chemical Co., Ltd
(CAS:828-27-3)p-Trifluoromethoxy phenol
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